molecular formula C11H12N2O B115632 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine CAS No. 155272-50-7

2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine

Cat. No. B115632
M. Wt: 188.23 g/mol
InChI Key: AYHLQEAYCNZHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine, also known as FDP, is a heterocyclic organic compound that contains a pyrazine ring and a furan ring. It has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. In

Mechanism Of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine is not yet fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or by interfering with the function of certain proteins in the body.

Biochemical And Physiological Effects

2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as the growth of certain bacteria and fungi. 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine has also been found to have anti-inflammatory and antioxidant properties, which may help to reduce inflammation and oxidative stress in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine in lab experiments is that it is relatively easy to synthesize and purify. It also has a high level of stability, which makes it a good candidate for long-term storage. However, one limitation of using 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many possible future directions for research on 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine. One area of interest is the development of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine-based drugs for the treatment of cancer, inflammation, and other diseases. Another area of interest is the study of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine's mechanism of action, which may help to shed light on its potential therapeutic applications. Additionally, further research is needed to explore the safety and efficacy of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine in humans.

Synthesis Methods

The synthesis of 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine involves the reaction of 2-(furan-2-ylmethyl)pyrazine with methylmagnesium bromide, followed by the addition of acetic anhydride and sodium acetate. The product is then purified through column chromatography to obtain 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine in high yield and purity.

Scientific Research Applications

2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine has been found to have various applications in scientific research, particularly in the field of pharmaceuticals. It has been studied for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. 2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine has also been found to have anti-inflammatory and antioxidant properties, which may make it a promising candidate for the treatment of various diseases.

properties

CAS RN

155272-50-7

Product Name

2-(Furan-2-ylmethyl)-3,5-dimethylpyrazine

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-3,5-dimethylpyrazine

InChI

InChI=1S/C11H12N2O/c1-8-7-12-11(9(2)13-8)6-10-4-3-5-14-10/h3-5,7H,6H2,1-2H3

InChI Key

AYHLQEAYCNZHDY-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)C)CC2=CC=CO2

Canonical SMILES

CC1=CN=C(C(=N1)C)CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.